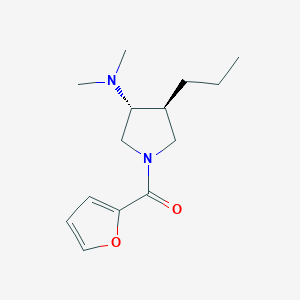![molecular formula C16H17NO3S B5654901 1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)
1-[(4-ethoxyphenyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxyphenyl)sulfonyl]indoline, also known as ESI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ESI is a member of the sulfonamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-ethoxyphenyl)sulfonyl]indoline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of 1-[(4-ethoxyphenyl)sulfonyl]indoline in lab experiments. For example, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]indoline. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects, with a focus on identifying the specific signaling pathways involved. Another potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies on the mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline may lead to the development of more potent and selective inhibitors of certain enzymes.
Méthodes De Synthèse
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]indoline involves the reaction of 4-ethoxyaniline with sulfur trioxide to produce 4-ethoxybenzenesulfonic acid. This intermediate is then reacted with indoline to produce 1-[(4-ethoxyphenyl)sulfonyl]indoline. The yield of 1-[(4-ethoxyphenyl)sulfonyl]indoline is typically around 70-80%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-20-14-7-9-15(10-8-14)21(18,19)17-12-11-13-5-3-4-6-16(13)17/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQCZXORSBGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)
![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)


![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)
![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)